Lithocholate 3-O-glucuronide
CAS No.: 75239-91-7
Cat. No.: VC21076458
Molecular Formula: C30H48O9
Molecular Weight: 552.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75239-91-7 |
---|---|
Molecular Formula | C30H48O9 |
Molecular Weight | 552.7 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
Standard InChI Key | GIQXKAXWRLHLDD-VYACWCJYSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Introduction
Chemical Identity and Structure
Basic Identification
Lithocholate 3-O-glucuronide is a conjugated bile acid derivative belonging to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton . The compound is formed through the conjugation of lithocholic acid with glucuronic acid at the 3-position.
Chemical Properties
The compound has a molecular formula of C30H48O9 and a molecular weight of 552.7 g/mol . Its chemical identity is well-established through various analytical techniques, and it possesses a distinct chemical structure that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C30H48O9 |
Average Molecular Weight | 552.7 g/mol |
Monoisotopic Molecular Weight | 552.329833134 |
CAS Registry Number | 75239-91-7 |
InChI Key | GIQXKAXWRLHLDD-VOJQCDQYSA-N |
Structural Characteristics
The IUPAC name of Lithocholate 3-O-glucuronide is (2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . The compound consists of a lithocholic acid moiety with a glucuronic acid attached through an O-glycosidic bond at the 3-position.
The SMILES notation for the compound is:
CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC@@HO[C@H]5C@@HO)C)C
Metabolic Pathways and Biosynthesis
Formation in Vivo
Lithocholate 3-O-glucuronide represents an important metabolite in bile acid metabolism. Research has demonstrated that this compound is a product of in vivo hepatic metabolism of lithocholic acid in the rat . The synthesis involves conjugation of lithocholic acid with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes in the liver.
Detection and Confirmation
The identification of lithocholic acid glucuronide as a metabolic product has been confirmed through various analytical methods. Analysis of sequential bile samples by thin-layer chromatography has demonstrated that lithocholic acid glucuronide is present in bile throughout the course of experimental studies, with its secretion rate paralleling that of total isotope secretion . Initial confirmation of the identity of this metabolite was obtained by the recovery of labeled lithocholic acid after beta-glucuronidase hydrolysis of bile samples .
Pharmacokinetics and Disposition
Solubility and Physical Properties
Lithocholate 3-O-glucuronide exhibits greater aqueous solubility compared to unconjugated lithocholic acid and several of its derivatives . This enhanced solubility is due to the presence of the hydrophilic glucuronic acid moiety, which increases water solubility while maintaining the steroid backbone structure.
An important physicochemical property of lithocholate 3-O-glucuronide is its interaction with calcium ions. Research has shown that calcium ions precipitate lithocholate glucuronide stoichiometrically within the range of concentrations examined . This property may have implications for its behavior in biological systems.
Excretion and Disposition
When administered to rats with an external biliary fistula, lithocholate 3-O-glucuronide demonstrates specific excretion patterns. In studies where 17-25 microgram quantities were administered, 89.1 ± 4.5% (mean ± SEM) of the radiolabel was secreted in bile within the first 20 hours after administration, with the major fraction being secreted in less than 20 minutes .
Excretion Parameter | Value | Time Frame |
---|---|---|
Biliary Excretion Rate | 89.1 ± 4.5% | First 20 hours post-administration |
Major Fraction Excretion | Approximately 80% | Less than 20 minutes |
Compound State in Bile | Four-fifths as unaltered parent compound | - |
The primary route of elimination for lithocholate 3-O-glucuronide is through biliary excretion. Four-fifths of the radiolabeled material in bile was the administered unaltered parent compound, while a minor fraction consisted of more polar derivative(s) . These findings demonstrate the compound's rapid processing and elimination through the biliary system.
Biological Effects and Cholestatic Properties
Cholestatic Activity
One of the most significant biological effects of lithocholate 3-O-glucuronide is its ability to induce cholestasis, a condition characterized by impaired bile flow. Milligram doses of lithocholate 3-O-glucuronide administered to rats resulted in partial or complete cholestasis . This effect has important implications for understanding certain liver disorders.
The cholestatic effect develops rapidly during infusion of lithocholate 3-O-glucuronide. Studies have shown that bile flow is diminished within 10-20 minutes of starting an infusion at a rate of 0.05 μmol per 100 g body weight per minute, administered concomitantly with an equimolar infusion of taurocholate . These findings establish that lithocholate glucuronide exerts cholestatic effects comparable to those exerted by unconjugated lithocholic acid.
Inhibition of Cholestasis
Research has identified compounds that can counteract the cholestatic effects of lithocholate 3-O-glucuronide. Both tauroursodeoxycholate and ursodeoxycholate-3-O-glucuronide, when infused at a rate of 0.2 μmol/min/100 g for 120 minutes, completely inhibited cholestasis induced by lithocholate 3-O-glucuronide administered at a rate of 0.1 μmol/min/100 g for 40 minutes .
Inhibitory Agent | Infusion Rate | Duration | Effect on Cholestasis |
---|---|---|---|
Tauroursodeoxycholate | 0.2 μmol/min/100 g | 120 minutes | Complete inhibition |
Ursodeoxycholate-3-O-glucuronide | 0.2 μmol/min/100 g | 120 minutes | Complete inhibition |
Only tauroursodeoxycholate enhanced biliary lithocholate 3-O-glucuronide excretion, suggesting different mechanisms of action for these protective compounds . Ursodeoxycholate-3-O-glucuronide appears to inhibit cholestasis possibly by inhibiting the access of lithocholate 3-O-glucuronide to the bile canalicular membrane.
Clinical Relevance and Pathophysiological Implications
Presence in Cholestatic Conditions
Lithocholate 3-O-glucuronide has been detected in the plasma and urine of patients with cholestatic syndromes . This observation supports the potential involvement of this compound in human cholestatic liver diseases. Its presence in clinical samples from patients with cholestasis suggests it may play a role in the pathophysiology of these conditions.
Implications for Hepatobiliary Disease
The cholestatic properties of lithocholate 3-O-glucuronide may contribute to our understanding of various liver diseases characterized by impaired bile flow. The fact that this compound can be countered by specific bile acid derivatives suggests potential therapeutic strategies for cholestatic conditions.
When complete cholestasis was induced by lithocholate 3-O-glucuronide, a wide tissue distribution of the compound was observed . This finding has implications for understanding the systemic effects that may occur in severe cholestasis and provides insight into the potential extrahepatic manifestations of cholestatic liver diseases.
Quantity | Price (€) |
---|---|
1 mg | 310.00 |
5 mg | 1,140.00 |
10 mg | 1,777.00 |
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